(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile is an organic compound with the molecular formula CHNO. This compound features a unique structure that includes an indole ring fused with a nitrile group, making it significant in organic and medicinal chemistry due to its potential biological activities and its role as an intermediate in various pharmaceutical syntheses. Its classification falls under the category of oxoindole derivatives, which are known for their diverse applications in chemistry and biology .
The synthesis of (E)-2-(2-oxoindolin-3-ylidene)acetonitrile can be achieved through several methods, with one common approach involving the reaction of isatin with malononitrile. This reaction typically occurs in the presence of a base, such as piperidine, under reflux conditions. The process is characterized by a Knoevenagel condensation, leading to the formation of the desired product.
The molecular structure of (E)-2-(2-oxoindolin-3-ylidene)acetonitrile features:
(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile can undergo various chemical reactions, including:
These reactions highlight the compound's versatility and potential for further functionalization.
The mechanism of action for (E)-2-(2-oxoindolin-3-ylidene)acetonitrile involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest it may inhibit certain enzymes or interact with cellular receptors, leading to observed biological effects such as antimicrobial and anticancer activities. Detailed mechanistic studies are essential for elucidating its therapeutic potential and understanding how it modulates biological pathways .
(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile has numerous applications in scientific research:
This compound's unique structural features and versatile reactivity make it a valuable asset in various fields of research and industry, highlighting its importance in advancing chemical science and medicinal development.
The (E)-2-(2-oxoindolin-3-ylidene)acetonitrile scaffold represents a privileged structural motif in modern drug discovery due to its versatile pharmacological profile and synthetic accessibility. This core structure combines the bioactivity of the oxindole moiety with the electronic properties of an α,β-unsaturated nitrile, creating a molecular framework capable of diverse biological interactions. Its significance stems from the scaffold's ability to serve as a molecular platform for generating structurally diverse analogs targeting multiple therapeutic areas, particularly oncology [5].
Recent studies demonstrate its incorporation in hybrid molecules designed as tyrosine kinase inhibitors, with several derivatives showing potent activity against vascular endothelial growth factor receptor-2 (VEGFR-2)—a critical target in antiangiogenic cancer therapy. The scaffold's planar configuration enables effective binding interactions with ATP-binding domains of kinases through hydrogen bonding with key residues (e.g., Cys919 and Glu917 in VEGFR-2) and π-π stacking interactions with hydrophobic pockets [5]. Structure-activity relationship (SAR) studies reveal that modifications at the C3 position and incorporation of heterocyclic systems (e.g., thiazole) significantly enhance target specificity and potency, as evidenced by IC50 values in the nanomolar range against cancer cell lines [5].
Table 1: Biological Activity of Select (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile Hybrids
Compound | Biological Target | Inhibition IC50 (μM) | Cancer Cell Line Activity |
---|---|---|---|
4c | VEGFR-2 | 0.047 | HepG2 (IC50 = 3.13 μM) |
4l | VEGFR-2 | 0.995 | NCI-60 panel (Mean GI% = 126.16) |
Sunitinib (Reference) | VEGFR-2 | 0.167 | Renal carcinoma |
The molecular architecture of (E)-2-(2-oxoindolin-3-ylidene)acetonitrile features a conjugated system that extends from the oxindole's aromatic ring through the exocyclic double bond to the electron-withdrawing nitrile group. This arrangement creates a pronounced push-pull electronic effect, enhancing the compound's reactivity and binding capabilities. Key structural elements include:
Spectroscopic characterization confirms the (E)-isomer predominance in biological systems, with distinct NMR signals observed at δ 10.06–10.63 ppm for the lactam NH proton in DMSO-d6 [4] [6]. The molecular framework's conformational rigidity allows for precise spatial positioning of pharmacophoric elements, making it an ideal template for designing inhibitors of protein-protein interactions. This structural precision is evidenced by X-ray crystallography data (CCDC #2157035), confirming the (E)-configuration and bond angles critical for bioactivity [4] [6].
Table 2: Key Molecular Descriptors of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile
Parameter | Value/Feature | Biological Significance |
---|---|---|
Molecular formula | C10H6N2O | Enables diverse derivatization |
Molecular weight | 170.17 g/mol | Complies with Lipinski's rules |
Hydrogen bond acceptors | 3 (N, N, O) | Target interaction versatility |
Hydrogen bond donors | 1 (NH) | Specific binding to kinase hinge |
Conjugated system | 10-atom planar system | DNA intercalation capacity |
The development of oxindole derivatives as therapeutic agents has evolved through three distinct developmental phases, with (E)-2-(2-oxoindolin-3-ylidene)acetonitrile representing a strategic advancement in this lineage:
Natural Product Era (Pre-1990s): Isolation of indirubin ("Tyrian Purple") from Murex mollusks and Isatis plants revealed the first bioactive 3-ylideneoxindoles. These compounds exhibited antileukemic activity but suffered from poor solubility and bioavailability [4].
First-Generation Synthetics (1990s–2010s): Focused on structural simplification led to compounds like sunitinib, an FDA-approved VEGFR-2 inhibitor (2006). This period established the essential pharmacophore: conserved oxindole core + arylidene substituent + hydrogen-bonding domain. Synthesis relied primarily on Knoevenagel condensations of isatins, which often yielded isomeric mixtures [5] [8].
Contemporary Hybrid Systems (2020s–Present): Incorporation of the acrylonitrile moiety marked a strategic innovation, addressing limitations of earlier analogs. The nitrile group enhances target binding through:
Modern synthetic approaches now employ cascade methodologies, such as the cyanide-mediated one-pot synthesis from ortho-nitroacetophenones and aldehydes. This efficient process (yields up to 95%) combines aldol condensation, hydrocyanation, and reductive cyclization, exemplifying the synthetic evolution of this pharmacophore [4] [6]. Recent innovations include green chemistry approaches using electro-organic reactions with molecular iodine catalysis, achieving 94% yield under mild conditions [3].
Table 3: Historical Milestones in Oxindole-Based Drug Development
Period | Key Advancement | Representative Compound | Therapeutic Application |
---|---|---|---|
Pre-1990s | Natural product isolation | Indirubin | Traditional leukemia treatment |
1990s–2010s | Rational design of kinase inhibitors | Sunitinib | Renal cell carcinoma |
2009–2019 | Structural hybridization | Nintedanib | Colorectal cancer |
2020s–Present | Acrylonitrile-containing derivatives | (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile hybrids | Broad-spectrum anticancer agents |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3